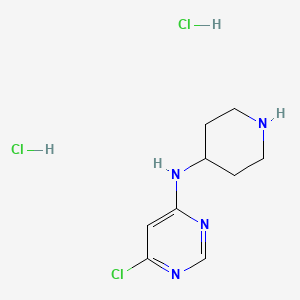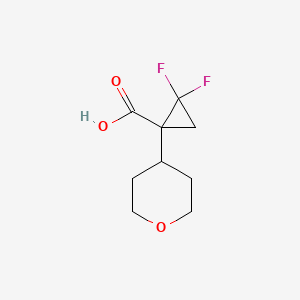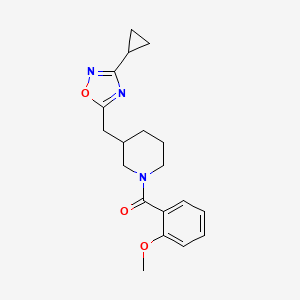![molecular formula C16H14FN5O2 B2916356 8-(3-fluorophenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 893366-86-4](/img/structure/B2916356.png)
8-(3-fluorophenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-fluorophenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a fluorinated purine derivative. Fluorinated purines and related nucleosides exhibit a diverse range of biological activities. The presence of a fluoro group at the 8-position of the purine ring can confer advantageous changes to physicochemical, metabolic, and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated purines, including 8-(3-fluorophenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione, can be achieved through various methods. One common approach involves the Balz-Schiemann reaction, where diazotization of the corresponding 2-aminopurine starting materials is followed by fluorodediazoniation in aqueous fluoroboric acid . This method allows for selective fluorination at the desired position on the purine ring.
Industrial Production Methods
Industrial production methods for fluorinated purines often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
8-(3-fluorophenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the purine ring.
Substitution: Nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while nucleophilic substitution can produce a variety of substituted purine derivatives .
Applications De Recherche Scientifique
8-(3-fluorophenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry
In chemistry, this compound is used as a synthetic intermediate for the preparation of other fluorinated purine derivatives. Its unique structure allows for selective functionalization, making it valuable in the development of new chemical entities .
Biology
In biological research, fluorinated purines are studied for their potential as imaging agents in positron emission tomography (PET). The incorporation of an 18F label into the purine ring enables in vivo imaging of biological processes .
Medicine
Medically, fluorinated purines have shown promise as therapeutic agents. They exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. Research is ongoing to explore their potential in treating various diseases .
Industry
In the industrial sector, fluorinated purines are used in the development of advanced materials and pharmaceuticals. Their unique properties make them suitable for applications in drug discovery and material science .
Mécanisme D'action
The mechanism of action of 8-(3-fluorophenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(4-fluorophenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Another fluorinated purine derivative with similar biological activities.
1,3-dimethyl-2,6-dioxopurin-7-yl derivatives: These compounds also exhibit significant analgesic and anti-inflammatory activities.
Uniqueness
The uniqueness of 8-(3-fluorophenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific substitution pattern, which confers distinct physicochemical and biological properties.
Propriétés
IUPAC Name |
6-(3-fluorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-9-8-21-12-13(19(2)16(24)20(3)14(12)23)18-15(21)22(9)11-6-4-5-10(17)7-11/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJHCZIKQZOSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)F)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (E)-4-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2916278.png)

![3-(2-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2916280.png)


![N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2916284.png)
![6-Chloro-1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2916286.png)

![1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2916288.png)
![N-cyclopropyl-1-[7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2916291.png)
![ethyl 1-ethyl-3-methyl-4-{[4-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2916294.png)
